N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine Iodoacetyl-LC-Biotin, or N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine, reacts with sulfhydryl groups to form stable thioether linkages.
Brand Name: Vulcanchem
CAS No.: 93285-75-7
VCID: VC0530727
InChI: InChI=1S/C18H31IN4O3S/c19-11-16(25)21-10-6-2-1-5-9-20-15(24)8-4-3-7-14-17-13(12-27-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13-,14-,17-/m0/s1
SMILES: C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2
Molecular Formula: C18H31IN4O3S
Molecular Weight: 510.4 g/mol

N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine

CAS No.: 93285-75-7

Cat. No.: VC0530727

Molecular Formula: C18H31IN4O3S

Molecular Weight: 510.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine - 93285-75-7

Specification

CAS No. 93285-75-7
Molecular Formula C18H31IN4O3S
Molecular Weight 510.4 g/mol
IUPAC Name 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[(2-iodoacetyl)amino]hexyl]pentanamide
Standard InChI InChI=1S/C18H31IN4O3S/c19-11-16(25)21-10-6-2-1-5-9-20-15(24)8-4-3-7-14-17-13(12-27-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13-,14-,17-/m0/s1
Standard InChI Key DNXDWMHPTVQBIP-ZQIUZPCESA-N
Isomeric SMILES C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2
SMILES C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2
Canonical SMILES C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2
Appearance Solid powder

Introduction

Chemical and Physical Properties

Structural Characteristics

  • Molecular Formula: C₁₈H₃₁IN₄O₃S

  • Molecular Weight: 510.43 g/mol

  • IUPAC Name: N-[6-[(2-Iodoacetyl)amino]hexyl]-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide .

Physicochemical Data

PropertyValueSource
Boiling Point793.7 ± 60.0 °C (Predicted)
Density1.414 ± 0.06 g/cm³ (20°C)
Solubility≥51 mg/mL in DMSO (gentle warming); Insoluble in H₂O/EtOH
Storage ConditionsSealed, dry, 2–8°C
pKa13.90 ± 0.40 (Predicted)

Synthesis and Production

The synthesis of N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine involves coupling biotin with a hexanediamine spacer modified with an iodoacetyl group. A patented method (CN105294731A) outlines the reaction of biotin with N'-Boc-1,6-hexanediamine using HOBT and EDC hydrochloride in DMF, followed by deprotection and iodination . Key steps include:

  • Activation: Biotin is activated using carbodiimide chemistry.

  • Spacer Attachment: Hexanediamine is conjugated to biotin via amide bonding.

  • Iodoacetylation: The free amine terminus is reacted with iodoacetic acid derivatives .

Biochemical Applications

Protein Biotinylation

The iodoacetyl group reacts selectively with cysteine thiols (-SH) at pH 7.5–8.5, forming irreversible thioether bonds. This enables:

  • Affinity Purification: Biotinylated proteins are captured using streptavidin-coated resins .

  • Intracellular Labeling: The membrane-impermeable spacer restricts labeling to extracellular or surface-exposed thiols .

Diagnostic and Therapeutic Uses

  • Immunoassays: Biotinylated antibodies enhance signal detection in ELISA and Western blotting .

  • Pretargeted Tumor Imaging: Serum-stable biotin derivatives facilitate tumor diagnosis via avidin-biotin technology .

Reaction Optimization

ParameterOptimal ConditionOutcome
pH7.5–8.5 (Tris/borate buffer)Maximizes thiol reactivity
TemperatureRoom temperaturePrevents protein denaturation
Molar Ratio10:1 (reagent:protein)Ensures complete labeling
SupplierPurityQuantityPrice (USD)
TRC>95%50 mg$560
ApexBio Technology>97%100 mg$185
American Custom Chemicals95%100 mg$715.75

Recent Advances and Future Directions

Recent studies highlight its utility in:

  • Nanoparticle Functionalization: Biotinylated quantum dots for targeted imaging .

  • Reversible Crosslinking: Disulfide-containing analogs enable controlled release of biotinylated probes .

Future research may focus on optimizing spacer length for improved binding kinetics and developing photoactivatable variants for spatiotemporal control in live-cell imaging .

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